Superior Inhibition of Lipid Oxidation in Food Model Systems Compared to Acetylated EGCG
In a comparative study, palmitoyl ascorbate (AP) demonstrated significantly higher efficacy than acetylated epigallocatechin gallate (A-EGCG) in scavenging DPPH and ABTS radicals and in inhibiting lipid oxidation in food models [1]. AP more effectively preserved eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) contents in stored shrimp oil, as confirmed by FTIR analysis.
| Evidence Dimension | DPPH and ABTS Radical Scavenging Activity |
|---|---|
| Target Compound Data | Greater scavenging efficacy than A-EGCG (p < 0.05) |
| Comparator Or Baseline | Acetylated epigallocatechin gallate (A-EGCG) |
| Quantified Difference | p < 0.05 for both DPPH and ABTS assays |
| Conditions | In vitro assays; concentration range 0.5 to 10 mg/L |
Why This Matters
For food scientists selecting a natural antioxidant to extend shelf life of lipid-rich products, AP offers quantifiably better radical scavenging than A-EGCG.
- [1] Rajasekaran B, et al. Acetylated Epigallocatechin Gallate and Ascorbyl Palmitate: Comparative Study on Antioxidant Activity and Retardation of Lipid Oxidation in Fish Mince and Shrimp Oil. J Food Sci. 2025;90(10):e70598. View Source
